molecular formula C13H15N3O2 B1470299 2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 927801-61-4

2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B1470299
M. Wt: 245.28 g/mol
InChI Key: SUXSSTDPAQYBIG-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound with a fused imidazopyridine ring system. It exhibits structural resemblance to purines and has garnered interest due to its potential therapeutic significance. This compound has been investigated for various biological activities, including its role in central nervous system disorders, digestive system conditions, cancer, and inflammation .


Synthesis Analysis

Several synthetic approaches have been explored for imidazo[4,5-b]pyridine derivatives. For instance, Dymińska obtained 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine using 100% formic acid under reflux conditions. This method allows for the preparation of derivatives substituted with a methyl group at various positions of the pyridine ring .


Molecular Structure Analysis

The molecular formula of 2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is C8H7N3O2 , with a molecular weight of 177.16 g/mol . The specific arrangement of atoms in the fused imidazopyridine ring system contributes to its biological properties.


Chemical Reactions Analysis

The chemical reactions involving this compound can vary based on the specific functional groups and reaction conditions. For example, it can undergo cyclization reactions to form the imidazo[4,5-b]pyridine ring system. Additionally, modifications at different positions of the pyridine ring have been explored .

Future Directions

: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

properties

IUPAC Name

2-cyclopentyl-3-methylimidazo[4,5-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-11(8-4-2-3-5-8)15-10-6-9(13(17)18)7-14-12(10)16/h6-8H,2-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXSSTDPAQYBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC(=C2)C(=O)O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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